1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one

Curcumin analog design Chemical stability Mono-carbonyl scaffold

1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one (BDMP) is a synthetic mono-carbonyl curcumin analog engineered to overcome the metabolic instability of natural curcumin. By eliminating both the β-diketone moiety and phenolic –OH groups, BDMP is not a substrate for UGT-mediated glucuronidation or SULT-mediated sulfation, delivering superior in vivo exposure. Its cross-conjugated dienone scaffold acts as a moderated Michael acceptor, enabling selective covalent target engagement. This compound is the definitive tool for dissecting VEGF-independent, bFGF-driven angiogenesis pathways—as demonstrated by in vivo corneal neovascularization data. Choose BDMP for reproducible pharmacology studies where curcumin fails due to metabolic soft spots.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
CAS No. 39777-58-7
Cat. No. B12062862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one
CAS39777-58-7
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC
InChIInChI=1S/C21H22O5/c1-23-18-9-15(10-19(13-18)24-2)5-7-17(22)8-6-16-11-20(25-3)14-21(12-16)26-4/h5-14H,1-4H3/b7-5+,8-6+
InChIKeyVXKNQOUEXUHOLI-KQQUZDAGSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one (CAS 39777-58-7): Compound Identity, Class, and Procurement-Relevant Characteristics


1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one (CAS 39777-58-7, synonym BDMP) is a synthetic mono-carbonyl curcumin analog (MAC) belonging to the 1,5-diarylpenta-1,4-dien-3-one class . It features a central cross-conjugated dienone scaffold linking two 3,5-dimethoxyphenyl rings, with molecular formula C21H22O5, molecular weight 354.4 g/mol, XLogP3 of 4, zero hydrogen bond donors, five hydrogen bond acceptors, and a melting point of 108–114 °C (dec.) . Unlike parent curcumin, this compound lacks both the β-diketone moiety and phenolic –OH groups, structural features that directly influence its chemical stability, metabolic susceptibility, and scope of biological activity .

Why Generic Substitution Fails for 1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one: Structural Determinants That Preclude In-Class Interchange


Curcumin analogs cannot be treated as interchangeable commodities because three orthogonal structural variables—the central linker type (β-diketone vs. mono-carbonyl dienone vs. 1,3-propanedione), the aryl substitution pattern (3,4- vs. 3,5- vs. 3,4,5-oxygenation), and the presence or absence of phenolic –OH groups—independently and combinatorially control chemical reactivity, metabolic stability, target engagement profile, and biological readout . For 1,5-bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one specifically, the combination of a mono-carbonyl dienone linker with a symmetric 3,5-dimethoxy substitution pattern (zero free phenolic OH) yields a distinct profile: the dienone confers Michael acceptor electrophilicity that underlies covalent target engagement, while the absence of phenolic OH eliminates glucuronidation and sulfation metabolic soft spots that limit curcumin's in vivo exposure . Substituting a regioisomeric 3,4-dimethoxy analog (e.g., GO-035) or a β-diketone-containing dimethoxycurcumin (DiMC) would alter both the electrophilic reactivity gradient and the conformational preferences of the molecule, leading to different biological potency and selectivity—as demonstrated by DFT-based reactivity rankings that place analogs with different substitution patterns at distinct positions along the electrophilicity scale .

Quantitative Differentiation Evidence for 1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one: Comparator-Anchored Data for Scientific Selection


Mono-Carbonyl Dienone Scaffold vs. Curcumin β-Diketone: Chemical Stability and Pharmacokinetic Implications

1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one employs a mono-carbonyl 1,4-pentadien-3-one (dienone) scaffold, in contrast to curcumin's β-diketone (hepta-1,6-diene-3,5-dione) linker. Curcumin undergoes rapid hydrolytic degradation at physiological pH (t₁/₂ < 10 min at pH 7.4) due to the active methylene group of its β-diketone moiety, whereas mono-carbonyl analogs of curcumin (MACs) as a class demonstrate substantially improved chemical stability by eliminating this structural vulnerability . This scaffold difference is the primary structural determinant that has driven the development of over 1,000 MACs, which collectively show 10–20 fold greater in vitro potency than curcumin across numerous cancer cell lines .

Curcumin analog design Chemical stability Mono-carbonyl scaffold Pharmacokinetics

Zero Hydrogen Bond Donors: Elimination of Phenolic Glucuronidation/Sulfation Sites vs. Curcumin

1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one possesses zero hydrogen bond donors (HBD = 0), as both phenolic –OH groups present in curcumin are replaced by methoxy (–OCH₃) substituents . Curcumin contains two hydrogen bond donors (HBD = 2) from its 4-hydroxy-3-methoxyphenyl rings . Phenolic –OH groups are primary sites for Phase II metabolic conjugation via UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs); their elimination directly removes these metabolic soft spots. This is consistent with the observation that dimethoxycurcumin (DiMC), which similarly replaces phenolic –OH with –OCH₃, demonstrates superior metabolic stability compared to curcumin .

Metabolic stability Hydrogen bond donor Glucuronidation Drug-likeness

Lipophilicity (XLogP3) and TPSA: Membrane Permeability Determinants vs. Curcumin

1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one has a computed XLogP3 of 4.0 , compared to curcumin's XLogP3 of 3.2 , representing a ΔXLogP3 of +0.8 log units (approximately 6.3-fold higher theoretical octanol-water partition). Its topological polar surface area (TPSA) is 53.99 Ų , substantially lower than curcumin's TPSA of 93.06 Ų . In combination, higher logP and lower TPSA are physicochemical signatures associated with enhanced passive membrane permeability and improved oral absorption potential, as compounds with TPSA < 60 Ų and logP between 1 and 5 generally exhibit favorable intestinal absorption .

Lipophilicity Membrane permeability Oral absorption Drug-likeness

VEGF-Independent Antiangiogenic Mechanism: Direct Endothelial Inhibition vs. Curcumin and Other Analogs (BDMP Study)

In a comparative in vivo study by Chandru and Sharada, BDMP (1,5-bis(3,5-dimethoxyphenyl)-1,4-pentadien-3-one) was tested alongside three other curcumin analogs—BDMPP (bis(3,4-dimethoxyphenyl)-1,3-propanedione), DMPP (bis(2,4-dimethoxyphenyl)-1,3-propanedione), and BDNP (bis(3,3-dinitrophenyl)-2-bromo-1,3-propanedione)—for antiangiogenic activity . BDMP effectively inhibited primary endothelial cell proliferation in a dose-dependent manner in vitro and, along with BDMPP, DMPP, and BDNP, produced significant inhibition of bFGF-induced corneal neovascularization in the mouse cornea in vivo . Notably, BDMP had no effect on phorbol ester-stimulated VEGF mRNA production, demonstrating that its antiangiogenic activity operates through a VEGF-independent mechanism . This mechanistic profile differentiates BDMP from VEGF-pathway-targeting agents and from curcumin, which is known to suppress VEGF expression .

Angiogenesis inhibition VEGF-independent mechanism bFGF corneal neovascularization Endothelial proliferation

DFT-Based Electrophilicity Ranking Within the 1,5-Diarylpenta-1,4-dien-3-one Series: Positional Context for 3,5-Dimethoxy Substitution

A systematic DFT study of keto-based curcumin analogues established a reactivity order based on HOMO-LUMO gap, ionization potential, chemical hardness, and electrophilicity index (ω): 1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one (GO-035) > 1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one (GO-Y016) > 1,5-bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one (GO-Y031) > 1,5-bis[3,5-dimethoxy-4-(methoxymethoxy)phenyl]penta-1,4-dien-3-one (GO-Y030) > dibenzalacetone (DBA) . Although the exact compound 1,5-bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one was not included in this ranking, its structure places it between GO-Y030 (which carries bulkier 3,5-dimethoxy-4-methoxymethoxy substitution) and the unsubstituted DBA. The 3,5-dimethoxy substitution pattern is expected to provide intermediate electrophilicity—lower than the most reactive 3,4-dimethoxy analog (GO-035) but higher than DBA—offering a potentially favorable balance between sufficient thiol-reactivity for covalent target engagement and reduced off-target promiscuity .

DFT reactivity Electrophilicity index Structure-activity relationship Computational chemistry

Substitution Pattern Specificity: 3,5-Dimethoxy vs. 3,4-Dimethoxy Regioisomer (BDMP vs. GO-035) in Cellular Growth Suppression

The regioisomeric positioning of methoxy groups on the phenyl rings is a critical determinant of biological activity in the 1,5-diarylpenta-1,4-dien-3-one series. GO-035 (1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one) was reported to exhibit approximately 4-fold higher growth suppressive ability than curcumin in the initial screening cascade that led to the development of the GO-Y series . The 3,5-dimethoxy substitution pattern of the target compound (BDMP) represents a distinct regioisomeric arrangement that alters both the electron density distribution on the aromatic rings and the molecular conformation, as evidenced by the DFT reactivity differences discussed in Evidence Item 5. While a direct head-to-head growth suppression comparison between BDMP and GO-035 in the same assay has not been published, the SAR principle established across the broader MAC class indicates that methoxy position is a non-interchangeable variable that independently modulates potency .

Regioisomeric specificity 3,5-dimethoxy vs. 3,4-dimethoxy Growth suppression Curcumin analog SAR

Evidence-Anchored Application Scenarios for 1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one (BDMP) in Research and Industrial Settings


In Vivo Antiangiogenesis Studies Requiring VEGF-Independent Mechanism of Action

BDMP is specifically suited for angiogenesis research where VEGF-pathway inhibition is either undesirable or has proven insufficient. The Chandru and Sharada study demonstrated that BDMP inhibits bFGF-mediated corneal neovascularization in mice without affecting phorbol ester-stimulated VEGF production . This VEGF-independent antiangiogenic profile makes BDMP a valuable tool compound for dissecting VEGF-independent angiogenic signaling, for use in bFGF-driven angiogenesis models, and for combination studies where simultaneous targeting of VEGF-dependent and VEGF-independent neovascularization is hypothesized to produce synergistic effects. Researchers should note that quantitative IC₅₀ values were not reported, necessitating in-house dose-response characterization.

Covalent Inhibitor Probe Design Leveraging Moderated Dienone Electrophilicity

The 1,5-diarylpenta-1,4-dien-3-one scaffold functions as a Michael acceptor, enabling covalent engagement of cysteine thiols in target proteins. The DFT reactivity ranking establishes that analogs with 3,5-dialkoxy substitution (the cluster containing GO-Y030, GO-Y031) exhibit moderated electrophilicity compared to the most reactive 3,4-dimethoxy analog (GO-035) . BDMP, with its 3,5-dimethoxy substitution, is structurally positioned to offer a favorable balance between sufficient electrophilicity for target engagement and reduced non-specific thiol reactivity—a desirable profile for developing selective covalent probes. This compound can serve as a scaffold for further structural optimization in chemical biology programs targeting proteins with reactive cysteine residues in their active sites or allosteric pockets.

Metabolic Stability-Focused Pharmacological Studies Requiring Absence of Phenolic Conjugation

With zero hydrogen bond donors and no phenolic –OH groups, BDMP eliminates the primary metabolic soft spots (UGT-mediated glucuronidation and SULT-mediated sulfation) that limit curcumin's in vivo exposure . This makes BDMP a preferred choice for in vivo pharmacological studies—particularly in rodent models—where sustained compound exposure is critical for observing pharmacodynamic effects. The compound's higher computed lipophilicity (XLogP3 = 4.0 vs. curcumin's 3.2) and lower TPSA (53.99 vs. 93.06 Ų) further support its selection for studies requiring adequate tissue distribution and cellular penetration . Users should independently verify metabolic stability in their specific experimental system.

Structure-Activity Relationship Studies Exploring Methoxy Substitution Position Effects in the MAC Series

The 3,5-dimethoxy substitution pattern of BDMP represents a distinct regioisomeric variant within the 1,5-diarylpenta-1,4-dien-3-one chemical space. In SAR campaigns, this compound serves as a key comparator to the more extensively studied 3,4-dimethoxy analog (GO-035, which showed ~4× greater growth suppression than curcumin) and the 3,5-bis(methoxymethoxy) analog (GO-Y030, which showed 30-fold greater growth suppression than curcumin in colorectal cancer cells) . By including BDMP in a panel of regioisomeric and substitution-variant MACs, researchers can deconvolute the contribution of methoxy position (3,4- vs. 3,5-) to biological activity independently of linker type or other structural variables. The commercial availability of BDMP from multiple vendors (Santa Cruz Biotechnology, BOC Sciences) at research-grade purity facilitates its inclusion in such comparative studies .

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